4-hydroxybenzoyl Chloride
Overview
Description
4-Hydroxybenzoyl chloride is an organic compound with the molecular formula C7H5ClO2. It is a derivative of benzoic acid, where a hydroxyl group is substituted at the para position and a chlorine atom replaces the carboxyl group’s hydroxyl. This compound is a valuable intermediate in organic synthesis, widely used in the pharmaceutical, agricultural, and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzoyl chloride is typically synthesized from 4-hydroxybenzoic acid. The most common method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride (SOCl2) in the presence of a solvent like benzene and a cosolvent such as N,N-dimethylformamide. The reaction is carried out at temperatures ranging from 30°C to 65°C .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically allowed to stand to separate the layers, followed by distillation to recover solvents and the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form amides.
Hydrolysis: It hydrolyzes to form 4-hydroxybenzoic acid.
Esterification: It reacts with alcohols to form esters
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for the initial synthesis from 4-hydroxybenzoic acid.
Amines: For forming amides.
Alcohols: For esterification reactions.
Major Products Formed:
4-Hydroxybenzamides: Formed from reactions with amines.
4-Hydroxybenzoic Acid: Formed through hydrolysis.
4-Hydroxybenzoate Esters: Formed from esterification reactions.
Scientific Research Applications
4-Hydroxybenzoyl chloride is extensively used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.
Biology: It is used in the preparation of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceuticals, including cerebroprotective agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-hydroxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon more electrophilic .
Comparison with Similar Compounds
4-Hydroxybenzoic Acid: The parent compound from which 4-hydroxybenzoyl chloride is derived.
4-Hydroxybenzamide: A derivative formed from the reaction with amines.
4-Hydroxybenzoate Esters: Formed from reactions with alcohols
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as an intermediate in multiple synthetic pathways makes it invaluable in both research and industrial applications .
Properties
IUPAC Name |
4-hydroxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPHYCQSJTXLFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453347 | |
Record name | 4-hydroxybenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28141-24-4 | |
Record name | 4-hydroxybenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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